molecular formula C10H20N2O2 B12638867 2-(2-Isobutylpiperazin-1-YL)acetic acid

2-(2-Isobutylpiperazin-1-YL)acetic acid

Cat. No.: B12638867
M. Wt: 200.28 g/mol
InChI Key: APHJIBOZROELQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Isobutylpiperazin-1-YL)acetic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 2-(2-Isobutylpiperazin-1-YL)acetic acid typically involves the reaction of isobutylamine with piperazine, followed by the introduction of an acetic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(2-Isobutylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or other condensation products.

Scientific Research Applications

2-(2-Isobutylpiperazin-1-YL)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Isobutylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

2-(2-Isobutylpiperazin-1-YL)acetic acid can be compared with other piperazine derivatives, such as:

    Cetirizine: A second-generation antihistamine used for allergy treatment.

    Piperazine: A simple piperazine derivative used as an anthelmintic agent.

    Fluphenazine: An antipsychotic medication used to treat schizophrenia.

What sets this compound apart is its unique isobutyl group, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

2-[2-(2-methylpropyl)piperazin-1-yl]acetic acid

InChI

InChI=1S/C10H20N2O2/c1-8(2)5-9-6-11-3-4-12(9)7-10(13)14/h8-9,11H,3-7H2,1-2H3,(H,13,14)

InChI Key

APHJIBOZROELQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CNCCN1CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.